2-(Butylamino)-4-(2,4-dimethoxyanilino)-4-oxobutanoic acid
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Overview
Description
2-(Butylamino)-4-(2,4-dimethoxyanilino)-4-oxobutanoic acid is an organic compound with a complex structure that includes both amine and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)-4-(2,4-dimethoxyanilino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dimethoxyaniline with butylamine under controlled conditions to form the intermediate product. This intermediate is then subjected to further reactions, including oxidation and cyclization, to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Butylamino)-4-(2,4-dimethoxyanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(Butylamino)-4-(2,4-dimethoxyanilino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Butylamino)-4-(2,4-dimethoxyanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Butylamino)-4-(2,4-dimethoxyanilino)-4-oxobutanoic acid: shares similarities with other compounds that have both amine and carboxylic acid functional groups.
2-Methoxyphenyl isocyanate: This compound is used in similar synthetic applications and has comparable reactivity in chemical reactions.
2H-chromenes: These compounds are also used in organic synthesis and have similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in diverse fields. Its ability to undergo various chemical reactions and its utility in scientific research make it a valuable compound for further study and development.
Properties
IUPAC Name |
2-(butylamino)-4-(2,4-dimethoxyanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-4-5-8-17-13(16(20)21)10-15(19)18-12-7-6-11(22-2)9-14(12)23-3/h6-7,9,13,17H,4-5,8,10H2,1-3H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYKPNIONNVXDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(CC(=O)NC1=C(C=C(C=C1)OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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